

Kinetic Showdown: Unmasking the Impact of Mutations on Caspase-7 Activity

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Compound of Interest

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive kinetic comparison of wild-type human caspase-7 with several of its mutant forms, acting on the fluorogenic peptide substrate Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-amino-4-methylcoumarin (Ac-DEVD-AMC). This analysis is critical for understanding the structure-function relationships of this key apoptotic enzyme and for the development of targeted therapeutics.

Executive Summary

Caspase-7, a key executioner caspase in the apoptotic pathway, is a highly specific protease that cleaves substrates after an aspartic acid residue. Its activity is tightly regulated, and mutations can significantly alter its catalytic efficiency and substrate specificity. This guide presents a compilation of kinetic data (K_m , k_{cat} , and k_{cat}/K_m) for wild-type caspase-7 and a selection of its mutants. Detailed experimental protocols for enzyme expression, purification, and kinetic analysis are provided to enable researchers to reproduce and expand upon these findings. Visual diagrams illustrating the experimental workflow and the impact of mutations on kinetic parameters offer a clear and concise overview of the presented data.

Kinetic Parameters: A Head-to-Head Comparison

The following table summarizes the Michaelis-Menten kinetic constants for the cleavage of the fluorogenic substrate Ac-DEVD-AFC by wild-type and various mutant forms of human caspase-

7. The data highlights how specific amino acid substitutions can modulate the enzyme's affinity for the substrate (K_m), its turnover rate (k_{cat}), and its overall catalytic efficiency (k_{cat}/K_m).

Enzyme	Substrate	K_m (μM)	k_{cat} (s^{-1})	k_{cat}/K_m ($M^{-1}s^{-1}$)	Reference
Wild-Type Caspase-7	Ac-DEVD-AFC	12.8 ± 0.9	2.7 ± 0.2	2.1×10^5	[1]
Caspase-7 IQAA/DEVD	Ac-DEVD-AFC	15.2 ± 1.2	0.27 ± 0.02	1.8×10^4	[1]
Caspase-7 IQAA/LETD	Ac-DEVD-AFC	N/D	N/D	4.8×10^3	[1]
Caspase-7 IQAA/LEHD	Ac-DEVD-AFC	N/D	N/D	3.3×10^3	[1]
esCasp-7 V1	Ac-DEVD-AMC	16 ± 2	0.45 ± 0.02	2.8×10^4	[2]
esCasp-7 V2	Ac-DEVD-AMC	18 ± 2	0.21 ± 0.01	1.2×10^4	[2]
esCasp-7 V3	Ac-DEVD-AMC	25 ± 3	0.09 ± 0.01	3.6×10^3	[2]
esCasp-7 V4	Ac-DEVD-AMC	30 ± 4	0.04 ± 0.01	1.3×10^3	[2]

N/D: Not determined as the enzyme did not display Michaelis-Menten behavior under the tested conditions. For these, k_{cat}/K_m was determined using pseudo-first order kinetics.[\[1\]](#)

Experimental Protocols

I. Expression and Purification of Recombinant Human Caspase-7 and Mutants

This protocol outlines the steps for producing and purifying recombinant human caspase-7 and its mutants in *E. coli*.

A. Materials:

- pET expression vector containing the human procaspase-7 cDNA (wild-type or mutant)
- E. coli BL21(DE3)pLysS competent cells
- Luria-Bertani (LB) broth and agar plates containing appropriate antibiotics (e.g., ampicillin and chloramphenicol)
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10% (w/v) sucrose, 0.1% (w/v) CHAPS, 10 mM DTT, 1 mM EDTA
- Ni-NTA agarose resin
- Wash Buffer: 50 mM HEPES, pH 7.4, 500 mM NaCl, 10% (w/v) sucrose, 0.1% (w/v) CHAPS, 10 mM DTT, 20 mM imidazole
- Elution Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10% (w/v) sucrose, 0.1% (w/v) CHAPS, 10 mM DTT, 250 mM imidazole
- Dialysis Buffer: 20 mM PIPES, pH 7.2, 200 mM NaCl, 20% (w/v) sucrose, 0.2% (w/v) CHAPS, 2 mM EDTA, 20 mM DTT

B. Procedure:

- Transform the pET-procaspase-7 plasmid into E. coli BL21(DE3)pLysS competent cells and select for positive colonies on LB agar plates with appropriate antibiotics.
- Inoculate a single colony into 50 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.
- The next day, use the overnight culture to inoculate 1 L of LB broth with antibiotics and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 3-4 hours at 30°C.

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.
- Wash the column with Wash Buffer to remove unbound proteins.
- Elute the His-tagged procaspase-7 with Elution Buffer.
- To activate the caspase, the pro-enzyme can be auto-activated by dialysis against a buffer that promotes auto-processing, or by incubation with an active initiator caspase (e.g., caspase-9).
- Dialyze the purified and activated caspase-7 against Dialysis Buffer overnight at 4°C.
- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
- Aliquot the purified enzyme and store at -80°C.

II. Kinetic Assay for Caspase-7 Activity

This protocol describes a continuous fluorometric assay to determine the kinetic parameters of caspase-7 and its mutants.

A. Materials:

- Purified wild-type and mutant caspase-7 enzymes
- Fluorogenic substrate: Ac-DEVD-AFC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) or Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)
- Assay Buffer: 20 mM PIPES, pH 7.2, 200 mM NaCl, 20% (w/v) sucrose, 0.2% (w/v) CHAPS, 2 mM EDTA, 20 mM DTT

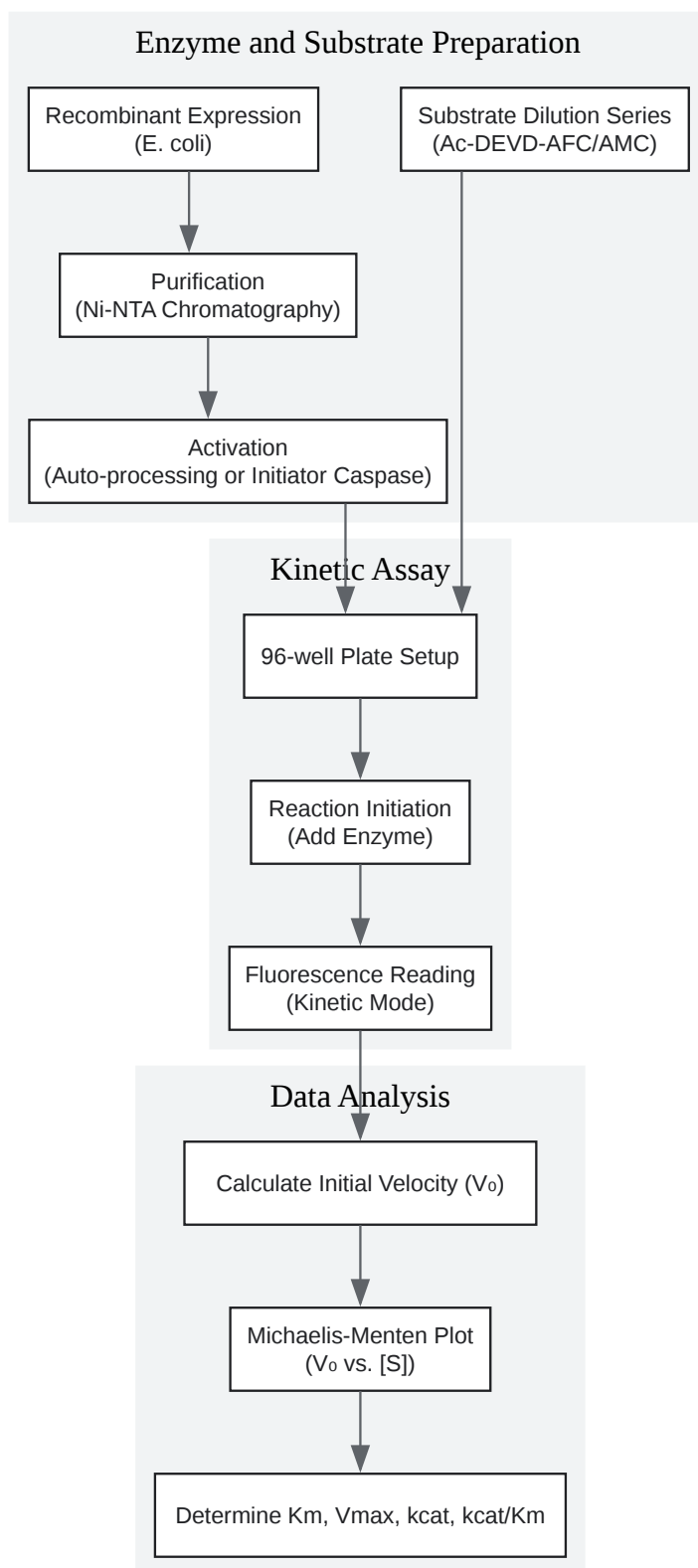
- 96-well black microplate
- Fluorometric microplate reader with excitation and emission wavelengths set appropriately for the chosen fluorophore (e.g., Ex: 400 nm, Em: 505 nm for AFC; Ex: 360 nm, Em: 460 nm for AMC)

B. Procedure:

- Prepare a series of substrate dilutions in Assay Buffer. The final concentrations should typically range from 0.1 to 10 times the expected K_m value.
- Pipette 50 μL of each substrate dilution into the wells of a 96-well black microplate.
- Add 50 μL of Assay Buffer to control wells (no enzyme).
- Initiate the reaction by adding 50 μL of a pre-diluted enzyme solution (e.g., 1-10 nM final concentration) to each well.
- Immediately place the plate in the pre-warmed (37°C) microplate reader.
- Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes). The readings should be in the linear range of the instrument.
- Determine the initial velocity (V_o) of the reaction for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
- Convert the fluorescence units to the concentration of the product using a standard curve generated with the free fluorophore (AFC or AMC).
- Plot the initial velocities (V_o) against the substrate concentrations ($[S]$).
- Determine the kinetic parameters (K_m and V_{max}) by fitting the data to the Michaelis-Menten equation using a non-linear regression analysis software (e.g., GraphPad Prism).
- Calculate the turnover number (k_{cat}) using the equation: $k_{cat} = V_{max} / [E]$, where $[E]$ is the final enzyme concentration.
- Calculate the catalytic efficiency as k_{cat}/K_m .

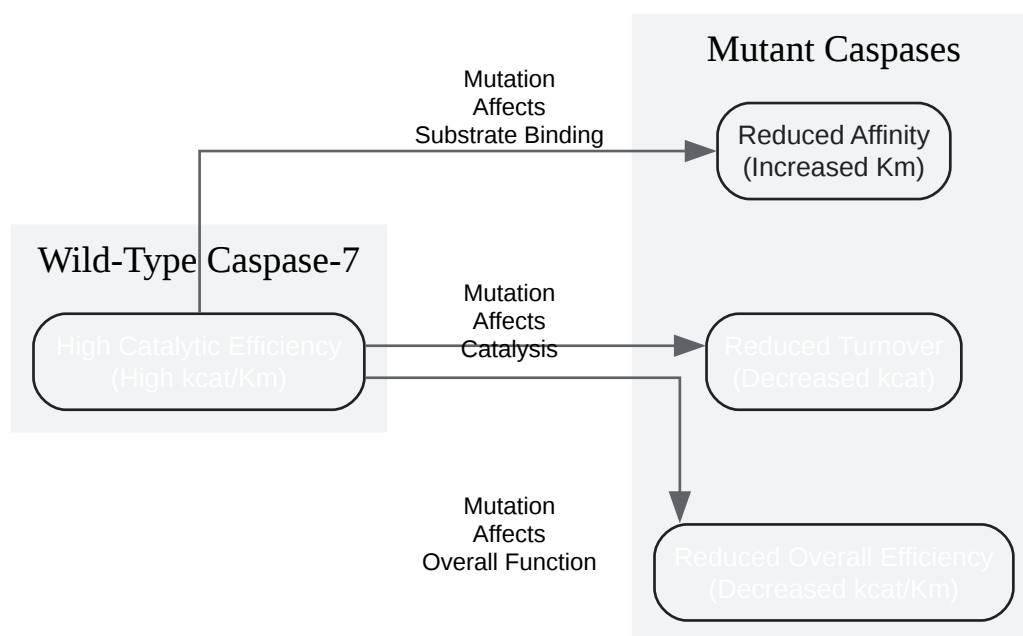
Visualizing the Process and Impact

To better understand the experimental process and the implications of the kinetic data, the following diagrams are provided.



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Caption: Experimental workflow for kinetic analysis of caspase-7.



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Caption: Impact of mutations on caspase-7 kinetic parameters.

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